3-(Perfluorobutyl)propanol
Description
3-(Perfluorobutyl)propanol (CAS 83310-97-8) is a fluorinated alcohol with the molecular formula C₇H₇F₉O and a molecular weight of 278.12 g/mol . Its systematic name is 4,4,5,5,6,6,7,7,7-nonafluoro-1-heptanol. As a per- and polyfluoroalkyl substance (PFAS), it features a linear perfluorobutyl (C4F9) chain attached to a propanol backbone. This structure confers unique physicochemical properties, such as high thermal stability, chemical resistance, and low surface tension, making it valuable in specialized industrial applications (e.g., surfactants, polymer synthesis) .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNEUIFHDEQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381269 | |
| Record name | 3-(Perfluorobutyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83310-97-8 | |
| Record name | 3-(Perfluorobutyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Perfluorobutyl)propanol can be synthesized through several methods. One common approach involves the reaction of fluorinated alcohols with divinyl ether and/or trivinyl ether. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled. The compound is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorobutyl)propanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(Perfluorobutyl)propanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its fluorinated nature allows it to participate in unique chemical reactions that are not typical for non-fluorinated compounds. This can lead to the formation of stable complexes and intermediates that are valuable in both research and industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 3-(Perfluorobutyl)propanol differ significantly from structurally related perfluorinated alcohols. Key comparisons include:
3-(Perfluorooctyl)propanol (CAS 1651-41-8)
- Molecular Formula : C₁₁H₇F₁₇O
- Molecular Weight : 478.15 g/mol
- Physical State : Solid at room temperature (melting point: 42°C; boiling point: 106°C) .
- Reactivity : Slower dehydration rate compared to perfluorohexyl analogs but faster than perfluorobutyl derivatives in cyclopentadiene synthesis reactions .
- Applications : Used to synthesize fluoroalkyl vinyl ethers, which are precursors for fluoropolymers .
- Safety : Classified as an irritant (Xi hazard code) .
Perfluorohexyl Derivatives
- Reactivity : Perfluorohexyl compounds dehydrate twice as fast as perfluorobutyl and perfluorooctyl derivatives under identical catalytic conditions (e.g., P₂O₅ and BF₃ in toluene) . This suggests that shorter perfluoroalkyl chains (C6F13) enhance reaction kinetics compared to longer chains (C8F17 or C4F9).
- Environmental Impact: Longer-chain PFAS (e.g., C8) face stricter regulatory scrutiny due to persistence and bioaccumulation risks. The EU’s PFAS ban highlights concerns, though this compound’s shorter chain may offer regulatory advantages .
Non-Fluorinated Alcohols (e.g., Propanol, 1-Octanol)
- Odor and Volatility: Non-fluorinated alcohols like 1-octanol have lower odor thresholds (~0.13 ppm) and higher perceived intensity compared to fluorinated analogs. Isopropanol, for instance, has a much higher odor threshold (3.14–196 ppm) .
- Solubility: this compound’s fluorinated chain reduces water solubility compared to hydrophilic alcohols like propanol but enhances compatibility with non-polar solvents .
Data Table: Key Properties of this compound and Analogs
*Inferred from chain-length trends; perfluorobutyl derivatives are typically liquids at room temperature.
Biological Activity
3-(Perfluorobutyl)propanol, an organofluorine compound with the molecular formula C₇H₇F₉O, is characterized by a perfluorobutyl group attached to a propanol backbone. This unique structure imparts distinctive properties, particularly in solubility and stability, making it a subject of interest in various scientific fields, including fluorous chemistry and potential biological applications. Despite its relevance, comprehensive studies on its biological activity remain limited.
The presence of the perfluorobutyl group suggests that this compound may belong to the class of Per- and Polyfluoroalkyl Substances (PFAS), known for their persistence in the environment and potential health concerns. The compound can participate in typical alcohol reactions such as nucleophilic substitutions and esterifications, influenced by its fluorinated nature which can enhance certain reaction pathways .
While specific studies on this compound's biological activity are scarce, its structural similarities to other compounds suggest potential interactions with biological systems. For instance, compounds like 5-hydroxymethylfurfural have been investigated for their roles in various biochemical pathways, indicating that this compound might exhibit similar properties.
Toxicological Studies
The toxicity profile of this compound has not been extensively documented. However, as a member of the PFAS family, it may share toxicological characteristics with other perfluoroalkyl alcohols. Regulatory evaluations highlight concerns regarding the environmental persistence and bioaccumulation potential of PFAS compounds .
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparative analysis with related compounds is essential.
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Hexanol | C₆H₁₄O | Non-fluorinated alcohol; used in solvents and surfactants |
| 2-(Perfluorohexyl)ethanol | C₈H₁₈F₆O | Similar fluorinated structure; used in fluorous chemistry |
| 3-(Perfluorooctyl)propanol | C₉H₁₈F₉O | Longer perfluoroalkyl chain; different physical properties |
This table illustrates how this compound fits within a spectrum of similar compounds, highlighting its unique balance between hydrophobicity from the perfluorinated group and hydrophilicity from the hydroxyl functional group.
Case Studies and Research Findings
- Fluorous Chemistry Applications : Research indicates that this compound serves as a valuable building block in fluorous chemistry due to its distinctive solvation behaviors. Its ability to form stable interactions with other fluorinated compounds enhances its utility in organic synthesis .
- Environmental Impact Assessments : Evaluations conducted by environmental agencies have focused on PFAS compounds, including those structurally similar to this compound. These assessments often highlight concerns regarding long-term exposure and ecological risks associated with PFAS contamination .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 3-(Perfluorobutyl)propanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of butyl precursors followed by propanol coupling. Key parameters include temperature control (e.g., −72.02°C melting point necessitates cryogenic conditions) and catalyst selection (e.g., palladium-based catalysts for fluorocarbon bonding). Purity (>98% GC) is ensured via fractional distillation . Challenges include minimizing byproducts like perfluorinated acids, which require neutralization steps .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, F-NMR) confirms structural integrity, while Gas Chromatography (GC) assesses purity. Mass spectrometry (MALDI-TOF-MS) identifies molecular weight and fragmentation patterns, critical for detecting fluorinated impurities. Viscosity (19.5 mPa·s at 21°C) and refractive index (1.3127) are measured to validate physical properties .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods and fluoropolymer-coated equipment to prevent degradation. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Storage in inert atmospheres (e.g., nitrogen) prevents oxidation. Spill management requires adsorption with fluorocarbon-specific absorbents, not water, due to low solubility .
Q. How do the physicochemical properties of this compound influence its applications in surface science?
- Methodological Answer : High density (1.5187 g/mL) and low surface tension make it effective in coatings and surfactants. The perfluorobutyl group enhances thermal stability (boiling point: 158°C), enabling use in high-temperature polymer matrices. Its amphiphilic nature allows micelle formation in aqueous systems, critical for fabric treatment .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve contradictions in adsorption behavior of this compound within porous materials?
- Methodological Answer : X-ray spectroscopy (e.g., XAFS) paired with density functional theory (DFT) simulations can model interactions with zeolites or metal-organic frameworks (MOFs). For example, fluorinated chains may exhibit steric hindrance, altering adsorption capacity compared to non-fluorinated propanols. Experimental validation via in-situ NMR monitors dynamic binding .
Q. What strategies mitigate environmental persistence of this compound, given its structural similarity to regulated perfluoroalkyl substances (PFAS)?
- Methodological Answer : Degradation studies using advanced oxidation processes (e.g., UV/persulfate) or microbial consortia can break C-F bonds. Lifecycle assessments (LCAs) track bioaccumulation potential. Regulatory alignment with PFAS frameworks (e.g., OECD guidelines) ensures compliance, though fluorobutyl groups may show lower toxicity than longer-chain PFAS .
Q. How does this compound’s molecular configuration affect its performance in drug delivery systems?
- Methodological Answer : Fluorophilic domains improve lipid bilayer penetration, enhancing drug encapsulation efficiency. In vitro assays (e.g., fluorescence quenching) quantify membrane interaction kinetics. Comparative studies with non-fluorinated analogs reveal trade-offs between bioavailability and metabolic stability .
Q. What experimental designs address challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Microreactor systems optimize heat transfer and reduce side reactions. Quality-by-Design (QbD) approaches identify critical process parameters (CPPs), such as residence time and reagent stoichiometry. Real-time monitoring via Raman spectroscopy detects intermediates, enabling rapid adjustments .
Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 158°C | GC | |
| Viscosity (21°C) | 19.5 mPa·s | Rheometry | |
| Refractive Index (20°C) | 1.3127 | Abbe refractometer | |
| Purity (GC) | >98% | Fractional distillation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
